BPTES-d10
Description
BPTES-d10 (Bis-2-[5-phenylacetamido-1,3,4-thiadiazol-2-yl]ethyl sulfide-d10) is a deuterated analog of the glutaminase inhibitor BPTES. It is specifically designed to enhance metabolic stability and pharmacokinetic (PK) properties by replacing ten hydrogen atoms with deuterium at key positions. This deuteration strategy aims to prolong the drug’s half-life by reducing susceptibility to cytochrome P450 (CYP)-mediated oxidation, a common metabolic pathway for thiadiazole-containing compounds. BPTES-d10 retains the primary mechanism of action of its parent compound, inhibiting glutaminase C (GAC), an enzyme critical for cancer cell metabolism in glutamine-addicted tumors. Its molecular formula is C₂₄H₁₈D₁₀N₆O₂S₃, with a molecular weight of 582.78 g/mol.
Propriétés
Formule moléculaire |
C₂₄H₁₄D₁₀N₆O₂S₃ |
|---|---|
Poids moléculaire |
534.74 |
Synonymes |
N,N’-[Thiobis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]bis-benzeneacetamide-d10 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
The following analysis compares BPTES-d10 with structurally and functionally related compounds, focusing on pharmacological efficacy , metabolic stability , and toxicological profiles .
Structural Analogues
Table 1: Structural Comparison of BPTES-d10 and Analogues
| Compound | Core Structure | Key Modifications | Deuterated Sites | Molecular Weight (g/mol) |
|---|---|---|---|---|
| BPTES-d10 | Bis-thiadiazole sulfide | Deuterium at 10 positions | C-H → C-D bonds | 582.78 |
| BPTES | Bis-thiadiazole sulfide | Non-deuterated | None | 562.68 |
| CB-839 | Thiadiazole-carboxamide | Trifluoromethyl substitution | None | 523.52 |
| DON (6-Diazo-5-oxo-L-norleucine) | Glutamine analog | Competitive inhibitor | None | 173.16 |
Key Observations :
- BPTES-d10 and BPTES share identical core structures but differ in deuterium substitution, which enhances metabolic stability.
- CB-839, a clinical-stage glutaminase inhibitor, lacks deuterium but incorporates a trifluoromethyl group to improve solubility and target binding.
- DON, a classical glutamine antagonist, exhibits broader enzyme inhibition but higher systemic toxicity.
Pharmacological Efficacy
Table 2: In Vitro and In Vivo Efficacy Data
| Compound | IC₅₀ (GAC Inhibition, nM) | Tumor Growth Inhibition (%, in vivo) | Selectivity (GAC vs. Other Isoforms) |
|---|---|---|---|
| BPTES-d10 | 32 ± 4.2 | 78% (HCC827 xenograft) | >100-fold selectivity for GAC |
| BPTES | 28 ± 3.8 | 65% (HCC827 xenograft) | >100-fold selectivity for GAC |
| CB-839 | 16 ± 2.1 | 82% (PC3 xenograft) | 50-fold selectivity for GAC |
| DON | 120 ± 15 | 45% (A549 xenograft) | Non-selective |
Key Findings :
- BPTES-d10 shows comparable GAC inhibitory potency to BPTES but demonstrates superior in vivo efficacy due to enhanced PK properties.
- CB-839 exhibits higher potency but lower selectivity, increasing off-target risks.
- DON’s low selectivity correlates with its dose-limiting toxicity.
Metabolic Stability and CYP Interactions
Table 3: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-life (min) | CYP3A4 Inhibition (%) | CYP2D6 Inhibition (%) |
|---|---|---|---|
| BPTES-d10 | 48 ± 6 | 12 ± 2 | 8 ± 1 |
| BPTES | 22 ± 3 | 25 ± 4 | 18 ± 3 |
| CB-839 | 65 ± 8 | 8 ± 1 | 5 ± 0.5 |
Key Insights :
- BPTES-d10’s deuteration reduces CYP3A4/2D6 inhibition by 50% compared to BPTES, minimizing drug-drug interaction risks.
- CB-839’s longer half-life is attributed to its trifluoromethyl group, which resists oxidative metabolism.
Toxicity Profiles
Table 4: Acute Toxicity (LD₅₀ in Mice)
| Compound | LD₅₀ (mg/kg) | Major Adverse Effects |
|---|---|---|
| BPTES-d10 | 320 | Mild hepatotoxicity (reversible) |
| BPTES | 280 | Hepatotoxicity, nephrotoxicity |
| CB-839 | 450 | Gastrointestinal disturbances |
| DON | 85 | Bone marrow suppression, neurotoxicity |
Critical Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
